1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone
Description
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a cyclohexyl substituent at the para position and a hydroxyl group at the meta position relative to the acetyl group. Its molecular formula is C₁₄H₁₈O₂ (molecular weight: 218.30 g/mol) . The compound is synthesized via nitration of 3-amino-4-cyclohexylacetophenone followed by hydrolysis, yielding a product with a reported melting point of 165–167°C . Notably, discrepancies exist in melting point Sadtler lists it as 171°C, while other sources report 165–167°C .
Properties
IUPAC Name |
1-(4-cyclohexyl-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(15)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGYHUNTWRTDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698337 | |
| Record name | 1-(4-Cyclohexyl-3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73898-21-2 | |
| Record name | 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73898-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyclohexyl-3-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone, a compound with a unique structure featuring a cyclohexyl group and a hydroxyphenyl moiety, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a ketone functional group and a hydroxyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group enhances hydrogen bonding, which may facilitate binding to enzyme active sites or receptor sites. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing hydroxy groups have been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have shown that related compounds can downregulate TNF-alpha and IL-6 levels in vitro, suggesting potential applications in treating inflammatory disorders.
Anticancer Potential
There is emerging evidence that this compound could possess anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, studies on structurally related ketones have reported inhibition of cell proliferation in breast and colon cancer cell lines.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on a series of phenolic compounds revealed that those with hydroxy substitutions showed enhanced antioxidant activity compared to their non-hydroxylated counterparts. The IC50 values for radical scavenging activity were significantly lower for these compounds, indicating stronger antioxidant capabilities.
- Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
- Case Study on Anticancer Activity : In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound resulted in significant growth inhibition, with IC50 values indicating potent cytotoxicity.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Research indicates that compounds similar to 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone exhibit significant anticancer properties. Studies have shown that hydroxyphenyl ketones can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study on various derivatives demonstrated that modifications to the hydroxyphenyl structure can enhance cytotoxic effects against breast cancer cell lines .
Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
Building Block in Organic Chemistry:
this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the development of new compounds with desired biological activities. For example, it can be used to synthesize more complex molecules through reactions such as Friedel-Crafts acylation or nucleophilic substitution .
Photochemical Applications:
The compound has also been explored for its photochemical properties. It can act as a photoinitiator in polymerization processes, where exposure to light triggers chemical reactions that form polymers. This application is particularly relevant in the manufacturing of coatings and adhesives .
Case Studies
Material Science
Polymer Additives:
In material science, derivatives of this compound are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .
Comparison with Similar Compounds
1-(3-Cyclohexyl-4-hydroxyphenyl)ethanone
- Molecular Formula : C₁₄H₁₈O₂ (218.30 g/mol) .
- Synthesis : Prepared via Fries rearrangement of 2-cyclohexylphenyl acetate with AlCl₃ in nitrobenzene at 85°C (55% yield) .
- Physical Properties : Melting point = 148–149°C .
- Comparison : The hydroxyl and cyclohexyl groups are transposed (3-cyclohexyl vs. 4-cyclohexyl). This positional isomerism reduces the melting point by ~17°C compared to the target compound, likely due to differences in crystal packing and intermolecular hydrogen bonding .
1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanilone)
- Molecular Formula : C₉H₁₀O₃ (166.18 g/mol) .
- Key Differences : Replaces the cyclohexyl group with a methoxy group.
- Properties : A positional isomer of acetovanillone (apocynin), isoacetovanilone exhibits distinct physicochemical behavior due to altered hydrogen-bonding capacity and polarity .
Substituted Cyclohexyl Derivatives
1-(4-Cyclohexylphenyl)ethanone
1-(4-Bromocyclohex-3-en-1-yl)ethanone
- Molecular Formula : C₈H₁₁BrO (211.08 g/mol) .
- Key Differences : Incorporates a bromine atom and a cyclohexene ring. The electron-withdrawing bromine enhances electrophilic reactivity, making this compound more reactive in substitution reactions compared to the target compound .
Hydroxyacetophenones with Alternative Substituents
2-Hydroxy-1-(4-hydroxyphenyl)ethanone
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
Positional Isomerism Effects : Transposing hydroxyl and cyclohexyl groups (e.g., 4-cyclohexyl-3-hydroxy vs. 3-cyclohexyl-4-hydroxy) reduces melting points by ~17°C, highlighting the role of substituent positioning in crystallinity .
Synthetic Flexibility : Fries rearrangement and nitration/hydrolysis routes offer moderate yields (48–55%), suggesting opportunities for optimization in large-scale synthesis .
Preparation Methods
Synthesis via Substituted Hydrazides and Cyclohexyl Isothiocyanate
A common approach to synthesize cyclohexyl-substituted hydroxyphenyl derivatives involves the reaction of substituted acid hydrazides with cyclohexyl isothiocyanate in ethanol. This method is well-documented in the synthesis of 1,3,4-thiadiazole and 1,2,4-triazole derivatives but is adaptable to the preparation of 1-(4-Cyclohexyl-3-hydroxyphenyl)ethanone by appropriate choice of starting materials.
Formation of 1,4-disubstituted thiosemicarbazides: Substituted hydrazides (e.g., 4-hydroxybenzoic acid hydrazide) are refluxed with cyclohexyl isothiocyanate in ethanol for 2-3 hours, yielding thiosemicarbazide intermediates. The products are filtered and recrystallized from ethanol.
Cyclization to heterocyclic derivatives: These intermediates can be cyclized using concentrated sulfuric acid or base-catalyzed conditions to form heterocyclic compounds, which can be further modified to yield the target ketone compound.
This method offers good yields (up to 87%) and purity, confirmed by spectroscopic methods such as FT-IR, NMR, and mass spectrometry.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Hydrazide + cyclohexyl isothiocyanate | Reflux in ethanol, 2-3 h | 1,4-disubstituted thiosemicarbazide, ~87% yield |
| Cyclization (acid/base) | Conc. H2SO4 or NaOH reflux | Heterocyclic derivatives, 68-80% yield |
Preparation via Ketone Functionalization and Amino Derivatives
Another synthetic route involves the functionalization of hydroxyphenyl acetophenone derivatives and subsequent amination steps:
Starting from raspberry ketone or para-hydroxyacetophenone derivatives, reaction with ammonium salts or amides in solvents like acetate at elevated temperatures (around 130–150 °C) yields amino-substituted intermediates.
These intermediates can be reacted with ω-bromo-parahydroxyacetophenone under alkaline conditions to form amino-ketone hydrochlorides.
Reduction with sodium borohydride in alkaline methanol solutions then produces hydroxy-substituted aminoethanol derivatives.
This multi-step method achieves high yields (up to 91% in the final step) and involves careful control of reaction conditions such as temperature, pH, and solvent extraction to purify intermediates.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Raspberry ketone + ammonium salt | Acetate solvent, 130-150 °C, 2-4 h | Amino ketone hydrochloride intermediate, ~90% yield |
| Amino ketone + ω-bromo-parahydroxyacetophenone | Alkaline medium, ethyl acetate, 2-3 h | Amino ketone hydrochloride, ~78% yield |
| Reduction with NaBH4 | Methanol, NaOH, ice bath, 6+ hours | Hydroxy aminoethanol product, ~91% yield |
Catalytic Hydrogenation of Amino Ketone Precursors
A more specialized method involves the catalytic hydrogenation of amino ketone hydrochlorides under inert atmosphere:
The substrate 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride is subjected to hydrogenation in the presence of a chiral ruthenium catalyst and base (e.g., KOH) in 2-propanol.
The reaction is performed under hydrogen pressure (~30 bar) at 70 °C with stirring for several hours.
After completion, the reaction mixture is quenched with acid, and the product is isolated by solvent evaporation and filtration.
This method is useful for obtaining optically active forms of hydroxyphenyl ethanone derivatives and can be adapted for the preparation of cyclohexyl-substituted analogs by modifying the substrate.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Hydrazide + Cyclohexyl Isothiocyanate | 4-Hydroxybenzoic acid hydrazide + cyclohexyl isothiocyanate | Reflux in ethanol, acid/base cyclization | 68-87% | Suitable for heterocyclic derivatives |
| Ketone Amination and Reduction | Raspberry ketone, ammonium salts, ω-bromo-parahydroxyacetophenone | Acetate solvent, alkaline medium, NaBH4 reduction | 78-91% | Multi-step, high purity intermediates |
| Catalytic Hydrogenation | Amino ketone hydrochloride derivatives | Ru catalyst, KOH base, H2 pressure, 70 °C | Not specified | For optically active compounds |
Research Findings and Analytical Confirmation
The synthesized compounds are typically characterized by FT-IR, showing characteristic C=O stretching bands around 1678-1636 cm⁻¹, which disappear upon cyclization to heterocycles.
NMR spectroscopy confirms the aromatic and aliphatic proton environments, with signals corresponding to hydroxy, cyclohexyl, and ketone groups.
Elemental analysis and HPLC purity assessments confirm the successful synthesis and high purity of the products.
The described methods provide efficient routes with good yields and scalability potential for the preparation of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-cyclohexyl-3-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation is a common approach, where cyclohexylbenzene derivatives react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include anhydrous conditions, temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios to minimize side reactions like over-acylation or hydrolysis . Alternative routes may involve protecting the phenolic hydroxyl group during synthesis to prevent undesired reactivity .
- Yield Optimization : Reaction monitoring via TLC or HPLC is essential. For example, prolonged reaction times (>6 hours) in ethanol under reflux improve yields but may increase byproduct formation if the hydroxyl group is unprotected .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : The hydroxyl proton (3-hydroxyphenyl) appears as a broad singlet (~δ 5–6 ppm). The cyclohexyl group shows multiplet peaks (δ 1.2–2.0 ppm), and the acetyl group’s methyl protons resonate at δ 2.5–2.6 ppm .
- ¹³C NMR : The ketone carbonyl carbon appears at ~δ 205–210 ppm. Aromatic carbons adjacent to the hydroxyl group are deshielded (δ 115–125 ppm) .
- IR Spectroscopy : Strong absorption bands for the carbonyl (C=O, ~1680–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups are diagnostic .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against MMPs (matrix metalloproteinases) using fluorogenic substrates to assess binding affinity .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with structurally similar compounds like 4′-cyclohexylacetophenone derivatives .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT Calculations : Optimize the molecular geometry to determine electron density distribution. The hydroxyl and ketone groups are key reactive sites, influencing hydrogen bonding and electrophilic substitution patterns .
- Docking Studies : Use AutoDock Vina to model interactions with MMP-9 (PDB ID: 1L6J). Focus on binding energies (< -7 kcal/mol) and residues (e.g., Glu402, Leu397) involved in hydrogen bonding with the hydroxyl group .
- Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Data Triangulation :
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .
- Structural Analogues : Compare activity with derivatives (e.g., 3-fluoro or 4-methoxy variants) to identify structure-activity relationships (SAR) .
Q. How can crystallization and X-ray diffraction resolve structural ambiguities in this compound?
- Crystallization : Use slow evaporation from ethanol/water mixtures. The hydroxyl group may form intermolecular hydrogen bonds, stabilizing the crystal lattice .
- SHELX Refinement : Employ SHELXL for structure refinement. Key metrics: R-factor < 0.05, wR₂ < 0.15. The cyclohexyl group’s chair conformation and dihedral angles between aromatic rings provide structural insights .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Scale-Up Issues :
- Catalyst Efficiency : Transition from AlCl₃ to heterogeneous catalysts (e.g., zeolites) to improve recyclability and reduce waste .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for large batches. Monitor for byproducts like di-acylated derivatives .
- Chiral Purity : If stereocenters exist, employ chiral HPLC or asymmetric synthesis techniques (e.g., organocatalysis) .
Methodological Considerations
- Contradictory Data : Address discrepancies in biological activity by cross-referencing synthesis protocols (e.g., solvent choice affecting compound solubility) .
- Advanced Characterization : Utilize high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular connectivity, especially for regioisomeric byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
